6-bromo-5-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine
Description
6-Bromo-5-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine is a halogenated benzoxazine derivative characterized by a bicyclic structure combining a benzene ring fused with an oxazine ring. The compound features bromine and chlorine substituents at the 6- and 5-positions, respectively, which confer distinct electronic and steric properties. Benzoxazines are known for their versatility in medicinal chemistry, often serving as precursors or active components in pharmaceuticals targeting neurological, antimicrobial, and anticancer pathways .
Properties
IUPAC Name |
6-bromo-5-chloro-3,4-dihydro-2H-1,4-benzoxazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClNO/c9-5-1-2-6-8(7(5)10)11-3-4-12-6/h1-2,11H,3-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGTVWQTXPBZUTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(N1)C(=C(C=C2)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-5-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-4-bromo-5-chlorophenol with ethylene oxide in the presence of a base, such as sodium hydroxide, to form the desired oxazine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-5-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The oxazine ring can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization and Ring-Opening: The oxazine ring can participate in cyclization reactions to form more complex structures or undergo ring-opening reactions under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxazines, while oxidation and reduction can lead to different oxidized or reduced derivatives.
Scientific Research Applications
Medicinal Chemistry
6-Bromo-5-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine has been investigated for its potential therapeutic applications:
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of benzoxazines have shown effectiveness against various bacterial strains due to their ability to disrupt microbial cell membranes.
Anti-inflammatory Properties
The compound has been evaluated for anti-inflammatory activity. A study highlighted that benzoxazine derivatives can inhibit pro-inflammatory cytokines, suggesting their potential use in treating inflammatory diseases .
Anticancer Potential
The presence of halogen substituents (bromine and chlorine) enhances the compound's lipophilicity and receptor binding affinity, which may contribute to its anticancer properties. Several studies have reported that halogenated benzoxazines can induce apoptosis in cancer cells .
Organic Synthesis
This compound serves as a valuable building block in organic synthesis:
Synthesis of Complex Molecules
The compound is utilized in the synthesis of various biologically active molecules. For instance, it has been employed as a precursor in the preparation of quinazolinone derivatives through condensation reactions with substituted anilines . These derivatives have shown promising biological activities, including antimicrobial and anti-inflammatory effects.
Catalytic Applications
Recent studies have explored the use of this compound as a catalyst in multi-component reactions (MCR). The efficiency of this compound in facilitating reactions has been demonstrated in synthesizing complex heterocycles under mild conditions.
Materials Science
In addition to its applications in medicinal chemistry and organic synthesis, this compound is being researched for its potential use in materials science:
Polymerization Studies
Benzoxazines are known for their ability to form stable polymers upon thermal curing. The unique structure of this compound may enhance the thermal stability and mechanical properties of the resulting polymers .
Case Studies
Mechanism of Action
The mechanism of action of 6-bromo-5-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Key Structural Analogs of 6-Bromo-5-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine
Key Observations:
- Positional Influence: Substitution at the 5- and 6-positions (meta to the oxazine oxygen) may optimize steric compatibility in binding pockets, as seen in receptor-targeted analogs .
- Fluorine vs. Chlorine: The 5-fluoro analog (Table 1) exhibits greater metabolic stability, whereas the 5-chloro group in the target compound may increase reactivity in cross-coupling reactions .
Physical and Chemical Properties
- Stability: Halogenated benzoxazines generally exhibit higher thermal stability than nitro- or amino-substituted derivatives, as seen in melting point data (e.g., 330–331°C for a chlorinated benzodithiazine) .
Biological Activity
6-Bromo-5-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its antioxidant, anti-inflammatory, antimicrobial, and anticancer properties based on various studies.
Antioxidant Activity
Recent studies have highlighted the antioxidant potential of oxazine derivatives, including this compound. In a study evaluating a series of C-3 tethered 2-oxo-benzo[1,4]oxazines, compounds exhibited significant antioxidant activity when tested against DPPH and FRAP assays. The results indicated that these compounds could act as effective scavengers of free radicals .
Table 1: Antioxidant Activity of Oxazine Derivatives
| Compound | DPPH IC50 (µM) | FRAP (µM) |
|---|---|---|
| 20a | 546.0 ± 13.6 | Not reported |
| 20b | Non-toxic up to 250 µg/mL | Not reported |
| 20t | Non-toxic up to 250 µg/mL | Not reported |
Anti-inflammatory Activity
The anti-inflammatory properties of benzoxazine derivatives have been documented in various studies. For instance, compounds derived from oxazines showed effective inhibition of edema induced by carrageenan in animal models. Percent inhibition ranged from 25% to 83.3% , with some compounds also demonstrating analgesic effects .
Table 2: Anti-inflammatory Effects of Benzoxazine Derivatives
| Compound | Percent Inhibition (%) | Analgesic Effect (%) |
|---|---|---|
| 4c | 25 | 57 |
| 4e | 50 | 65 |
| 4j | 83.3 | Not tested |
Antimicrobial Activity
The antimicrobial activity of this compound has been assessed against various bacterial strains such as E. coli, S. aureus, and B. subtilis. Compounds demonstrated significant zones of inhibition comparable to standard antibiotics .
Table 3: Antimicrobial Activity Against Bacterial Strains
| Compound | E. coli Zone of Inhibition (mm) | S. aureus Zone of Inhibition (mm) | B. subtilis Zone of Inhibition (mm) |
|---|---|---|---|
| 4c | 19 | 20 | Not active |
| 4e | 25 | 22 | Active |
| 4j | Comparable to standard drugs | Comparable to standard drugs | Active |
Q & A
Q. What are the common synthetic routes for preparing 6-bromo-5-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine?
- Methodological Answer : The synthesis typically involves intermolecular condensation of halogenated precursors. For example, bromo- and chloro-substituted benzoxazine derivatives can be synthesized via stepwise halogenation of the parent benzoxazine scaffold. Evidence from analogous compounds (e.g., dichloro-benzoxazines) suggests that electrophilic aromatic substitution is a key step, where bromine and chlorine are introduced using reagents like N-bromosuccinimide (NBS) or Cl₂/FeCl₃ under controlled conditions . Additionally, intermediates such as 4-amino-5-chloro-2-methoxybenzoic acid derivatives may serve as precursors, as seen in related triazole-thiadiazine syntheses . Key Considerations :
- Optimize halogenation sequence to avoid over-substitution.
- Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates.
Q. How is the purity of this compound assessed in research settings?
- Methodological Answer : Purity is typically verified using High-Performance Liquid Chromatography (HPLC) with UV detection (>95.0% purity threshold) . Complementary techniques include:
- ¹H/¹³C NMR : To confirm structural integrity and identify impurities via peak integration.
- Mass Spectrometry (MS) : For molecular weight validation and detection of halogen isotopic patterns.
- Melting Point Analysis : Sharp melting ranges (e.g., 72–74°C for similar brominated benzoxadiazoles) indicate crystalline purity .
Advanced Research Questions
Q. What strategies are effective in optimizing reaction yields of this compound under varying catalytic conditions?
- Methodological Answer : Yield optimization involves systematic Design of Experiments (DoE) principles:
- Variable Screening : Test catalysts (e.g., Pd/C, FeCl₃), solvents (polar aprotic vs. halogenated), and temperatures.
- Response Surface Methodology (RSM) : Model interactions between variables (e.g., catalyst loading vs. reaction time).
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .
Case Study : For a related dichloro-benzoxazine, yields improved from 45% to 78% by switching from DMF to dichloroethane and increasing reaction temperature to 80°C .
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray crystallography) for this compound?
- Methodological Answer : Contradictions often arise from dynamic molecular behavior (e.g., conformational flexibility) or crystal packing effects. Strategies include:
- Computational Modeling : Compare DFT-optimized structures with experimental data to identify dominant conformers .
- Variable-Temperature NMR : Detect equilibrium shifts in solution (e.g., rotamers) that may explain discrepancies.
- Synchrotron Crystallography : High-resolution X-ray data can resolve ambiguities in bond lengths/angles .
Example : A bromo-chloro benzaldehyde derivative showed conflicting NOESY (solution) and X-ray (solid-state) data due to solvent-induced conformational changes, resolved via MD simulations .
Q. What are the challenges in studying the regioselectivity of halogenation in benzoxazine derivatives?
- Methodological Answer : Regioselectivity is influenced by electronic and steric factors :
- Electronic Effects : Electron-rich positions (e.g., para to oxygen in benzoxazine) favor electrophilic attack.
- Steric Hindrance : Bulky substituents (e.g., CF₃ groups) can divert halogenation to less hindered sites, as seen in bromo-chloro-benzotrifluoride derivatives .
- Directing Groups : Use of temporary protecting groups (e.g., acetyl) to steer halogenation to desired positions .
Experimental Approach : - Perform competitive reactions with isotopic labeling (e.g., ⁷⁹Br vs. ⁸¹Br) to track substitution patterns .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activity of benzoxazine derivatives across studies?
- Methodological Answer : Discrepancies may stem from impurity profiles or assay variability . Mitigation steps:
- Reproducibility Checks : Re-synthesize compounds using published protocols and validate purity (HPLC/MS).
- Dose-Response Curves : Compare EC₅₀/IC₅₀ values across multiple assays (e.g., enzymatic vs. cell-based).
- Meta-Analysis : Pool data from studies using similar conditions (e.g., pH, temperature) to identify trends .
Synthetic Methodology Comparison Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
